Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-
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Overview
Description
1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene is an organic compound with the molecular formula C16H16. It is also known as trans-1,2-Diphenylcyclobutane. This compound is characterized by the presence of a cyclobutene ring flanked by two benzene rings. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photochemical cyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer and under UV light, leading to the formation of the cyclobutene ring .
Chemical Reactions Analysis
1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring. Typical reducing agents include hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene has several applications in scientific research:
Chemistry: It is used as a model compound to study photochemical reactions and the behavior of cyclobutene rings under various conditions.
Biology: Research into its biological activity is limited, but it may serve as a precursor for the synthesis of biologically active molecules.
Industry: Its industrial applications are minimal, primarily due to its specialized nature and the complexity of its synthesis
Mechanism of Action
The mechanism of action of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene in chemical reactions involves the interaction of its cyclobutene ring and benzene rings with various reagents. The cyclobutene ring can undergo ring-opening reactions, while the benzene rings participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene include:
1,2-Diphenylcyclobutane: This compound has a cyclobutane ring instead of a cyclobutene ring, leading to different chemical reactivity.
Stilbene: Stilbene derivatives are precursors in the synthesis of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene and share similar structural features.
Biphenyl: Biphenyl compounds have two benzene rings connected by a single bond, differing in the absence of the cyclobutene ring
The uniqueness of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene lies in its cyclobutene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
3306-02-3 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2-phenylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
YGVYHUGLHHFGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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